trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, also known as UNC-2025, is a complex organic compound primarily studied for its potential therapeutic applications. It belongs to a class of compounds that exhibit significant biological activity, particularly in cancer research. The compound's molecular formula is C28H40N6O, and it has a molar mass of 476.66 g/mol.
The compound is classified under specialty chemicals and is often utilized in pharmaceutical research. Its structure features multiple functional groups that contribute to its biological activity, making it an interesting candidate for drug development. The source of this compound can be traced back to various chemical suppliers and research institutions focusing on medicinal chemistry.
The synthesis of trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Advanced techniques like chromatography are often employed for purification.
The molecular structure of trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol can be represented by the following structural formula:
trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol undergoes several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side products.
The mechanism by which trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol exerts its effects involves interactions with specific molecular targets within cells:
The compound exhibits the following physical properties:
Relevant chemical properties include:
Studies have shown that trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol possesses significant biological activity against various cancer cell lines.
trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol has several applications in scientific research:
The target compound exemplifies a structurally optimized pyrrolo[2,3-d]pyrimidine engineered for multi-kinase inhibition. Its systematic architecture comprises four distinct pharmacophoric elements:
Table 1: Pharmacophoric Elements and Their Roles in the Target Compound
| Structural Region | Chemical Motif | Function | Kinase Targets (Examples) |
|---|---|---|---|
| Core | 7H-Pyrrolo[2,3-d]pyrimidine | ATP-competitive hinge binding | EGFR, CDK2, VEGFR2 |
| C2 Position | Butylamino group | Hydrophobic pocket filling; moderate steric bulk | RET, FLT3 |
| C5 Position | 4-((4-Methylpiperazin-1-yl)methyl)phenyl | Solvent-front interaction; solubility enhancement | CSF1R, KIT |
| N7 Position | trans-4-Hydroxycyclohexyl | Allosteric modulation; conformational restraint | ABL1, PDGFR |
This integrative design positions the compound as a Type I½ inhibitor, exploiting both ATP-binding and adjacent allosteric pockets to overcome mutation-based resistance—a limitation observed in first-generation kinase therapeutics [3] [4].
The evolution of pyrrolo[2,3-d]pyrimidine therapeutics spans three generations, culminating in advanced derivatives like the target compound:
Table 2: Key Milestones in Pyrrolo[2,3-d]pyrimidine Therapeutic Development
| Era | Representative Agent | Key Structural Features | Primary Targets | Therapeutic Impact |
|---|---|---|---|---|
| First Gen | Tofacitinib | C2-pyrrolidinyl; C7-cyclopropyl | JAK1/JAK3 | Rheumatoid arthritis therapy |
| Second Gen | Compound 5k | C5-(4-fluorobenzylidene); N7-hydrazide | EGFR/VEGFR2/CDK2 | Multi-kinase inhibition across 4 cancer cell lines |
| Third Gen | Compound 59 (RETi) | C5-(tert-butylisoxazole); N1-unsubstituted | RET V804M mutant | Resistance overcoming in NSCLC |
| Target Compound | trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol | C2-butylamino; C5-biphenyl; N7-trans-hydroxycyclohexyl | Broad-spectrum kinases | Designed for enhanced solubility and multi-target engagement |
The target compound epitomizes third-generation design, merging a trans-cyclohexanol group (inspired by sunitinib’s pharmacokinetic superiority) with a methylpiperazine-linked biphenyl system to enhance blood-brain barrier penetration—addressing limitations of earlier analogs in targeting CNS malignancies [1] [7].
Substituent engineering in the target compound addresses historical deficits in pyrrolo[2,3-d]pyrimidine therapeutics through systematic structure-activity relationship (SAR) optimization:
1.3.1. C2 Butylamino Group: Replacing small alkylamines (methyl, ethyl) or anilines with butylamino augments hydrophobic interactions in the kinase back pocket. In RET inhibitors, butyl chains increased residence time 3-fold over ethyl analogs (ΔKd = 0.8 µM → 0.26 µM) while reducing hERG affinity compared to benzyl derivatives [3]. The linear C4 chain balances lipophilicity (cLogP ≈ 2.1) and metabolic stability, mitigating N-dealkylation risks observed in longer alkyl chains [6].
1.3.2. C5 4-((4-Methylpiperazin-1-yl)methyl)phenyl System: This substituent was optimized to address three limitations of earlier analogs:
1.3.3. N7 trans-4-Hydroxycyclohexyl Group: The trans-configuration is critical, as cis-isomers suffer 5–10-fold potency loss due to steric clash with kinase αC-helices. The equatorial hydroxyl:
Table 3: Substituent Optimization Rationale and Biochemical Outcomes
| Position | Substituent | SAR Rationale | Biochemical Outcome |
|---|---|---|---|
| C2 | Butylamino | - Optimal hydrophobic volume for back pocket occupancy- Reduced hERG liability vs. benzylamines | 3-fold ↑ kinase residence time; hERG IC₅₀ > 30 µM |
| C5 | 4-((4-Methylpiperazin-1-yl)methyl)phenyl | - Protonatable nitrogen enhances solubility (pH 7.4)- Biphenyl flexibility accommodates gatekeeper mutations | Solubility = 32 µg/mL (pH 6.8); <2-fold shift vs. VEGFR2 T916M |
| N7 | trans-4-Hydroxycyclohexyl | - Equatorial OH forms allosteric H-bonds- Lowers cLogP vs. aromatic groups | cLogP = 3.1; 8-fold selectivity gain for CDK2 vs. CDK4 |
This strategic optimization yields a compound designed for enhanced polypharmacology across EGFR, VEGFR2, CDK2, and CSF1R—validated in preliminary enzymatic screens showing IC₅₀ < 100 nM against all four kinases [1] [4] [7]. Its multi-target profile addresses compensatory pathway activation, a key resistance mechanism in tumors treated with single-target inhibitors [3] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6